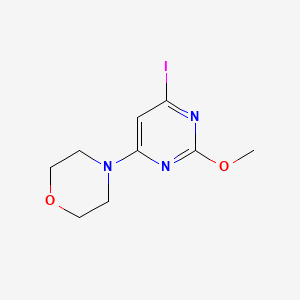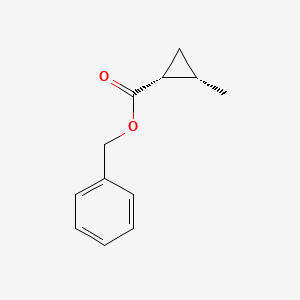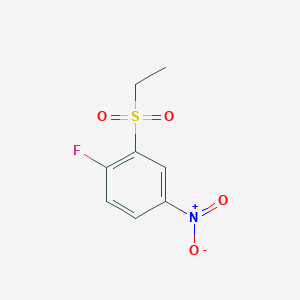
2-(Ethanesulfonyl)-1-fluoro-4-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Ethanesulfonyl)-1-fluoro-4-nitrobenzene is an organic compound with the molecular formula C8H8FNO4S. It is characterized by the presence of a fluorine atom, a nitro group, and an ethanesulfonyl group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethanesulfonyl)-1-fluoro-4-nitrobenzene typically involves the introduction of the ethanesulfonyl group to a fluoronitrobenzene precursor. One common method includes the reaction of 1-fluoro-4-nitrobenzene with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Ethanesulfonyl)-1-fluoro-4-nitrobenzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The ethanesulfonyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Hydrogen peroxide or peracids in aqueous or organic solvents.
Major Products
Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups.
Reduction: The major product is 2-(Ethanesulfonyl)-1-fluoro-4-aminobenzene.
Oxidation: The major product is this compound sulfone.
Wissenschaftliche Forschungsanwendungen
2-(Ethanesulfonyl)-1-fluoro-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor for drug candidates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(Ethanesulfonyl)-1-fluoro-4-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with nucleophilic sites in biological molecules. The ethanesulfonyl group can also participate in sulfonation reactions, modifying the activity of enzymes and other proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Trimethylsilyl)ethanesulfonyl chloride
- 2-(Phthalimido)ethanesulfonyl chloride
- Methanesulfonyl azide
Uniqueness
2-(Ethanesulfonyl)-1-fluoro-4-nitrobenzene is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both a fluorine atom and a nitro group on the benzene ring allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C8H8FNO4S |
|---|---|
Molekulargewicht |
233.22 g/mol |
IUPAC-Name |
2-ethylsulfonyl-1-fluoro-4-nitrobenzene |
InChI |
InChI=1S/C8H8FNO4S/c1-2-15(13,14)8-5-6(10(11)12)3-4-7(8)9/h3-5H,2H2,1H3 |
InChI-Schlüssel |
YFXSHURBWZGAHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 1-(5-iodothieno[3,2-B]thiophen-2-YL)cyclopropane-1-carboxylate](/img/structure/B13043880.png)

![(1R)-1-[2-(Trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13043892.png)
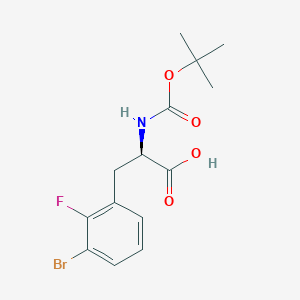
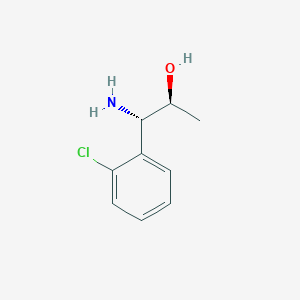

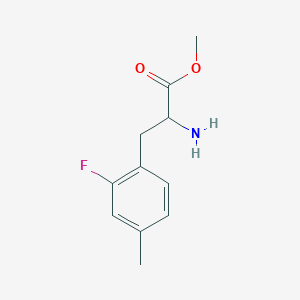


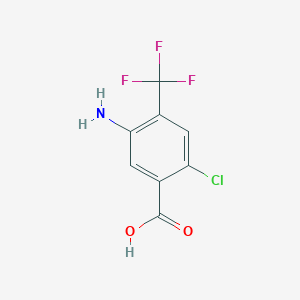
![6-(Trifluoromethoxy)-1H-pyrazolo[4,3-B]pyridine](/img/structure/B13043937.png)
